molecular formula C26H24N2O4S B11583614 1-[4-(Hexyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Hexyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11583614
M. Wt: 460.5 g/mol
InChI Key: MHHCWURYEWFPPF-UHFFFAOYSA-N
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Description

1-[4-(HEXYLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple rings, including a chromeno[2,3-c]pyrrole core, a thiazole ring, and a phenyl group substituted with a hexyloxy chain. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(HEXYLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction involving a thioamide and a halogenated precursor. This step often requires the use of catalysts such as zinc chloride or aluminum chloride.

    Attachment of the Phenyl Group with Hexyloxy Substitution: The phenyl group with a hexyloxy substitution is introduced through a nucleophilic substitution reaction. This step may involve the use of reagents like sodium hexyloxide and a halogenated phenyl precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(HEXYLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the chromeno[2,3-c]pyrrole core, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogenated precursors, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(HEXYLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(HEXYLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-[4-(HEXYLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

The uniqueness of 1-[4-(HEXYLOXY)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of multiple heterocyclic rings and the specific substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H24N2O4S/c1-2-3-4-7-15-31-18-12-10-17(11-13-18)22-21-23(29)19-8-5-6-9-20(19)32-24(21)25(30)28(22)26-27-14-16-33-26/h5-6,8-14,16,22H,2-4,7,15H2,1H3

InChI Key

MHHCWURYEWFPPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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